molecular formula C12H21N3 B13002005 N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine

Cat. No.: B13002005
M. Wt: 207.32 g/mol
InChI Key: WLBMDWQKHXVUEZ-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H21N3. It is a diamine derivative that features a pyridine ring, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of diethylamine with pyridine-3-carbaldehyde, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or ethyl ether and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine involves its ability to form complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets, making it a valuable compound in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is unique due to its specific combination of diethyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in forming stable metal complexes and in various synthetic applications .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)9-8-14-11-12-6-5-7-13-10-12/h5-7,10,14H,3-4,8-9,11H2,1-2H3

InChI Key

WLBMDWQKHXVUEZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN=CC=C1

Origin of Product

United States

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